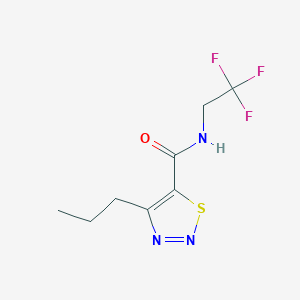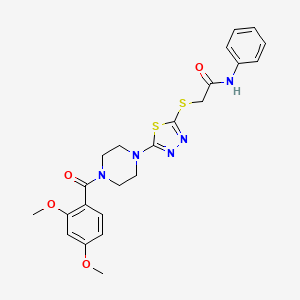
Methyl 4-amino-2-chloro-3-iodobenzoate
Overview
Description
Methyl 4-amino-2-chloro-3-iodobenzoate is a chemical compound with the molecular formula C8H7ClINO2. It is a benzoate ester characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
The exact mode of action of Methyl 4-amino-2-chloro-3-iodobenzoate is not well-documented. The compound likely interacts with its targets, leading to changes at the molecular level. These changes can affect the function of the target, potentially leading to therapeutic effects .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
The compound’s effects would likely depend on its targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves the esterification of 4-amino-2-chloro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and various amines (for nucleophilic substitution).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amine derivatives.
Scientific Research Applications
Methyl 4-amino-2-chloro-3-iodobenzoate is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-iodobenzoate
- Methyl 4-amino-2-chlorobenzoate
- Methyl 4-amino-3-chlorobenzoate
Uniqueness
Methyl 4-amino-2-chloro-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination of substituents provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-amino-2-chloro-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSLUSZCJZGFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)


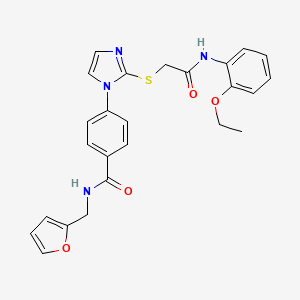
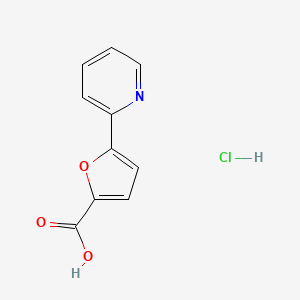
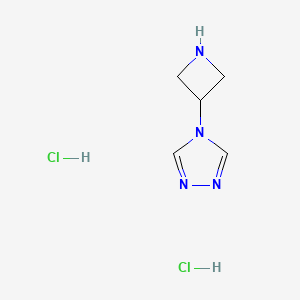
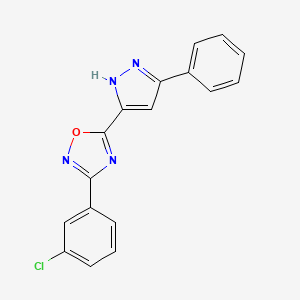
![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)


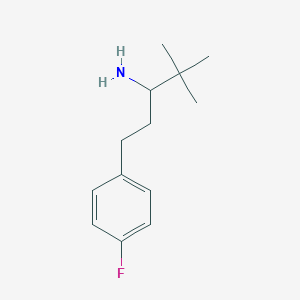
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
